molecular formula C14H10N2O5 B2525291 2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 873570-71-9

2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Katalognummer: B2525291
CAS-Nummer: 873570-71-9
Molekulargewicht: 286.243
InChI-Schlüssel: PJHJJJSUCMMJJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a pyrano[3,2-b]pyran derivative characterized by a fused bicyclic scaffold. These compounds are typically synthesized via multicomponent reactions involving kojic acid, aldehydes, and malononitrile or cyanoacetate derivatives . The core structure features a hydroxymethyl group at position 6, a cyano group at position 3, and an 8-oxo moiety, contributing to hydrogen bonding and dipole interactions critical for biological activity .

Eigenschaften

IUPAC Name

2-amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c15-5-8-11(10-2-1-3-19-10)13-12(21-14(8)16)9(18)4-7(6-17)20-13/h1-4,11,17H,6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHJJJSUCMMJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C14H10N2O5
  • Molecular Weight : 286.243 g/mol
  • IUPAC Name : 2-amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings include:

  • Antityrosinase Activity : A derivative of this compound demonstrated significant inhibition of tyrosinase, an enzyme involved in melanin production. The compound exhibited an IC50 value of 7.69 ± 1.99 μM, outperforming kojic acid (IC50 = 23.64 ± 2.56 μM) as a control agent .
  • Anticancer Properties : The compound has shown promising anticancer activity against various cancer cell lines:
    • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG-2 (liver cancer).
    • Cytotoxicity Assay : The MTT assay indicated selective cytotoxicity against malignant cells with minimal effects on normal cells .
  • Kinase Inhibition : The compound has been evaluated for its inhibitory effects on EGFR and VEGFR-2 kinases, which are crucial in cancer progression. It showed comparable inhibition to Sorafenib, a known anticancer drug, with IC50 values of 0.2162 ± 1.1 µM for EGFR and 0.2592 ± 1.5 µM for VEGFR-2 .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Enzyme Interaction : Molecular dynamics simulations revealed that the compound forms stable complexes with essential residues in the binding sites of target enzymes, facilitating competitive inhibition.
  • Hydrogen Bonding and Hydrophobic Interactions : Critical interactions with conserved amino acids enhance binding affinity and specificity towards target proteins .

Case Study 1: Antityrosinase Activity

A study synthesized various derivatives of the compound and evaluated their antityrosinase activity using L-Dopa as a substrate. The most potent derivative exhibited an IC50 significantly lower than that of the reference compound, indicating its potential as a lead candidate for skin-whitening agents or treatments for hyperpigmentation disorders.

Case Study 2: Anticancer Efficacy

In vitro assays conducted on multiple cancer cell lines demonstrated that the compound selectively inhibited cancer cell proliferation while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies.

Research Findings Summary Table

Activity TypeTest MethodologyIC50 ValueReference
AntityrosinaseL-Dopa substrate assay7.69 ± 1.99 μM
EGFR InhibitionKinase assay0.2162 ± 1.1 µM
VEGFR InhibitionKinase assay0.2592 ± 1.5 µM
CytotoxicityMTT Assay against cancer cell linesVaries by cell line

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. In particular, studies have shown that the furan moiety contributes to enhanced activity against a range of bacterial strains. For instance, a study reported that compounds with similar structures demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer potential. A study focusing on pyrano[3,2-b]pyran derivatives found that modifications to the structure could lead to compounds with selective cytotoxicity against cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This activity suggests its utility in treating conditions such as arthritis and other inflammatory disorders .

Organic Light Emitting Diodes (OLEDs)

The unique optical properties of this compound have led to its exploration in the field of organic electronics, particularly in OLED technology. The incorporation of furan derivatives into the polymer matrix has been shown to enhance the efficiency and stability of OLED devices, making them more viable for commercial applications .

Photovoltaic Cells

Research has also explored the use of this compound in organic photovoltaic cells. The electron-donating properties of the furan group can improve charge transport within the cell, potentially leading to higher energy conversion efficiencies .

Case Studies

StudyApplicationFindings
AntimicrobialSignificant inhibition against various bacterial strains; potential for new antibiotic development.
AnticancerInduced apoptosis in cancer cell lines; selective cytotoxicity observed.
OLEDsEnhanced efficiency and stability in organic light-emitting diodes; promising for commercial use.
PhotovoltaicsImproved charge transport; potential for higher energy conversion efficiency in solar cells.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

Substituents at the 4-position significantly influence melting points, solubility, and spectroscopic profiles:

Compound ID Substituent at 4-Position Melting Point (°C) Molecular Formula IR Key Absorptions (cm⁻¹)
6a 4-(benzyloxy)phenyl 221–224 C₂₃H₁₈N₂O₅ 3400 (-OH), 2199 (C≡N), 1677 (C=O)
6f 3-(benzyloxy)phenyl 235–238 C₂₃H₁₈N₂O₅ 3271 (-OH), 2191 (C≡N), 1637 (C=O)
6k 4-ethoxy-3-methoxyphenyl 234–237 C₁₉H₁₈N₂O₆ 3336 (-OH), 2196 (C≡N), 1652 (C=O)
6o 3-methoxy-4-(4-methylbenzyl)phenyl 241–245 C₂₀H₂₀N₂O₅ 3345 (-OH), 2200 (C≡N), 1643 (C=O)
10b 4-(imidazol-1-yl)phenyl 248–252 C₁₉H₁₄N₄O₄ 3411 (-OH), 2181 (C≡N), 1652 (C=O)
14 2-thienyl Not reported C₁₄H₁₀N₂O₄S 1.58 g/cm³ (predicted density)

Key Observations :

  • Melting Points : Increase with bulky substituents (e.g., 6o vs. 6a) due to enhanced molecular packing .
  • IR Spectra: Cyano (C≡N) and carbonyl (C=O) stretches are consistent across derivatives (~2190–2200 cm⁻¹ and ~1630–1677 cm⁻¹, respectively) .
Antityrosinase Activity

Benzyloxy-substituted derivatives (e.g., 6a, 6b) exhibit potent antityrosinase activity. Compound 6b showed stable binding to bovine tyrosinase (IC₅₀ = 1.2 µM), attributed to π-π stacking with histidine residues in the enzyme’s active site .

Anticancer Activity

Heterocyclic substituents enhance anticancer efficacy. For example:

  • 10b (imidazol-1-yl): Induces apoptosis in multiple cancer cell lines (IC₅₀ = 8.7 µM in MCF-7) via caspase-3 activation .
  • 10c (1,2,4-triazol-1-yl): Higher potency (IC₅₀ = 5.3 µM) due to improved DNA intercalation .

Structure-Activity Relationships (SAR)

Substituent Position : Para-substituted benzyloxy groups (e.g., 6a) show better antityrosinase activity than meta-substituted analogs (e.g., 6f) .

Electron-Withdrawing Groups : Fluorine substitution (e.g., 6g) enhances binding affinity to tyrosinase by stabilizing charge-transfer interactions .

Heterocyclic Moieties : Imidazole and triazole substituents (e.g., 10b, 10c) improve anticancer activity by facilitating hydrogen bonding with cellular targets .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-component reactions (MCRs) or stepwise protocols. Key steps include:

  • Cyclocondensation of aldehydes, malononitrile, and furan derivatives under reflux in ethanol/water mixtures, often catalyzed by piperidine or acetic acid (yields: 63–84%) .
  • Solvent optimization : Aqueous ethanol mixtures improve yield and purity by balancing solubility and reaction kinetics .
  • Temperature control : Reflux conditions (80–100°C) are critical for achieving complete cyclization .

Q. How is structural characterization performed for this compound and its derivatives?

A combination of spectroscopic methods is used:

  • IR spectroscopy : Identifies functional groups (e.g., –NH₂ at 3300–3197 cm⁻¹, C≡N at ~2200 cm⁻¹, and C=O at 1650–1667 cm⁻¹) .
  • NMR spectroscopy : 1H^1H NMR confirms stereochemistry (e.g., pyran ring protons at δ 4.12–4.24 ppm) and substituent integration. 13C^{13}C NMR resolves carbonyl carbons (δ 168–169 ppm) and cyano groups (δ 119–120 ppm) .
  • Mass spectrometry (ESI-QTOF) : Validates molecular weight (e.g., [M+H]⁺ at m/z 363.1090) .

Q. What biological activities have been reported, and what assays are used for evaluation?

  • Anticancer activity : Derivatives induce apoptosis in multiple cell lines (e.g., IC₅₀ values <10 µM) via caspase-3 activation, assessed via MTT assays and flow cytometry .
  • Enzyme inhibition : Tyrosinase inhibition (IC₅₀: 0.5–5 µM) is measured using spectrophotometric assays with L-DOPA as a substrate .

Advanced Research Questions

Q. How do substituents on the aryl group influence biological activity and synthetic yield?

Substituent effects are systematic:

  • Electron-withdrawing groups (e.g., –Cl, –F) enhance tyrosinase inhibition by increasing electrophilicity at the active site .
  • Bulkier groups (e.g., imidazolyl vs. triazolyl) improve anticancer potency but may reduce yield due to steric hindrance during cyclization (e.g., 75% yield for imidazolyl vs. 84% for triazolyl derivatives) .
  • Methoxy groups improve solubility but require protection/deprotection steps during synthesis .

Q. What computational methods are used to study binding mechanisms?

  • Molecular dynamics (MD) simulations : Predict interactions with tyrosinase or caspase-3, focusing on hydrogen bonding (e.g., hydroxymethyl group with His263 in tyrosinase) .
  • Docking studies : Identify key residues (e.g., Asn260, Met280) for inhibitor design .

Q. How can conflicting spectral data (e.g., unexpected 1H^1H NMR shifts) be resolved?

  • Variable-temperature NMR : Resolves dynamic effects (e.g., tautomerism in pyran rings) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex derivatives .
  • X-ray crystallography : Provides definitive stereochemical assignments for ambiguous cases .

Q. What strategies address low regioselectivity in furan-containing derivatives?

  • Lewis acid catalysts (e.g., ZnCl₂) direct electrophilic substitution to the furan 2-position .
  • Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics .

Data Contradiction Analysis

Q. Why do reported yields vary for structurally similar derivatives?

Discrepancies arise from:

  • Solvent polarity : Ethanol/water (3:1) vs. pure ethanol alters transition-state stabilization (yields differ by ~15%) .
  • Catalyst loading : Excess piperidine (>10 mol%) can promote side reactions (e.g., hydrolysis of nitrile groups) .

Q. How to interpret conflicting bioactivity data across cell lines?

  • Cell line heterogeneity : Variability in membrane permeability (e.g., P-glycoprotein expression) affects IC₅₀ values .
  • Assay conditions : Serum concentration in media (e.g., 10% FBS vs. serum-free) modulates compound stability .

Methodological Recommendations

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) after each step to isolate intermediates .
  • In-line monitoring : Employ TLC or HPLC to track reaction progress and minimize byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.